molecular formula C15H7ClF3N3 B2634020 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile CAS No. 151388-01-1

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile

Cat. No. B2634020
CAS RN: 151388-01-1
M. Wt: 321.69
InChI Key: MODHLNQNVFFSNO-UHFFFAOYSA-N
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Description

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile” is a chemical compound with the CAS Number: 306976-40-9 and a molecular weight of 280.68 . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinol .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of this compound is C11H12ClF3N2O . The InChI key for this compound is QFDHQYSCNBOECL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Trifluoromethylpyridines and their derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 279.69 . The InChI key for this compound is COHIQGNDIJOLQX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Modeling for Antiviral Research

Research into the synthesis and modeling of azafluorene derivatives, which are structurally similar to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile, highlights their potential as inhibitors of SARS-CoV-2 RdRp. The study utilized crystal structures, Hirshfeld surface analysis, quantum chemical modeling, and molecular docking analysis to investigate these compounds. The analysis suggested potential antiviral applications, specifically targeting the replication mechanism of the SARS-CoV-2 virus (Venkateshan et al., 2020).

Intermediate for Synthesizing Trifluoromethylated Azaindazole Derivatives

Another application involves the use of 6-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile, a compound with a similar structure, as a versatile building block for creating trifluoromethylated N-heterocycles. This synthesis pathway opens up new avenues for developing compounds with potential medicinal and industrial applications (Channapur et al., 2019).

Development of Fluorinated Fluorophores

The synthesis of novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores through aryne-mediated domino transformations demonstrates the chemical versatility of related compounds. These fluorinated derivatives exhibit significant fluorescence, offering potential applications in materials science and bioimaging (Moseev et al., 2020).

Supramolecular Aggregation Studies

Research into the crystal structure and supramolecular aggregation of certain pyridine-carbonitriles showcases the importance of these compounds in understanding molecular interactions. Such studies are foundational for the development of new materials and pharmaceuticals by providing insights into the behavior of molecules at the atomic level (Low et al., 2007).

Safety and Hazards

The compound is classified as an irritant . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction disrupts secondary metabolism and attenuates bacterial growth .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of primary membrane components like palmitate, thereby affecting the assembly of virulence-determining components in bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits bacterial phosphopantetheinyl transferase by binding to the enzyme, which leads to the disruption of fatty acid synthase pathways and secondary metabolism . This inhibition results in reduced bacterial cell viability and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a potent inhibitor in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of phosphopantetheinyl transferase affects the fatty acid synthase pathway, leading to reduced production of essential metabolites like palmitate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on bacterial phosphopantetheinyl transferase .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF3N3/c16-12-5-10(15(17,18)19)7-21-14(12)22-8-9(6-20)11-3-1-2-4-13(11)22/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODHLNQNVFFSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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